
N,N,N-三甲基-2-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯胺碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide” is a chemical compound with the molecular formula C15H25BINO2 . It is also known by other names such as “2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt” and "N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide" .
Molecular Structure Analysis
The compound has a molecular weight of 389.08 g/mol . The InChI string and Canonical SMILES for the compound areInChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 and B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N+(C)C.[I-] respectively . Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.08 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用
Drug Design and Delivery
This compound is considered for the design of new drugs and drug delivery devices. Its boron-carrier properties make it suitable for neutron capture therapy , a targeted cancer treatment . However, its stability in water is marginal, and it undergoes hydrolysis at physiological pH, which must be considered in pharmacological applications .
Organic Synthesis
In organic synthesis, the compound is used for borylation reactions . It can facilitate the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate in the presence of a palladium catalyst .
Suzuki-Miyaura Coupling
The compound is a reagent in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. It is particularly useful in synthesizing complex organic compounds, including pharmaceuticals and polymers .
Hydroboration Reactions
It serves as a reagent for hydroboration , which involves the addition of boron across the double or triple bonds of alkenes and alkynes, respectively. This reaction is essential in the synthesis of various organic molecules .
Chemical Sensors
Due to its boronic acid moiety, the compound can be used in the development of chemical sensors . These sensors can detect biomolecules or analytes with high specificity, which is crucial in diagnostics and environmental monitoring .
Material Science
In material science, the compound’s boronic ester group is explored for creating novel materials. It can be used to modify surfaces or create polymers with unique properties, such as responsiveness to stimuli .
Catalysis
The compound may act as a ligand for transition metal catalysts, enhancing their reactivity and selectivity in various chemical reactions. This application is significant in industrial processes and green chemistry .
Bioconjugation
Lastly, it is used in bioconjugation techniques, where it can link biomolecules to other entities, such as drugs or fluorescent markers. This is particularly useful in targeted drug delivery and imaging .
作用机制
Target of Action
The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c . It’s also soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound should be kept away from light and air . The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction .
属性
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMMQPOFKDACP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675214 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide | |
CAS RN |
1218791-40-2 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

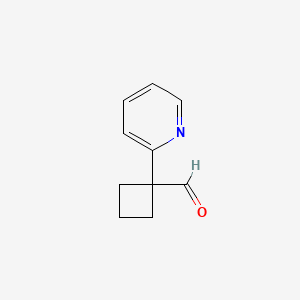
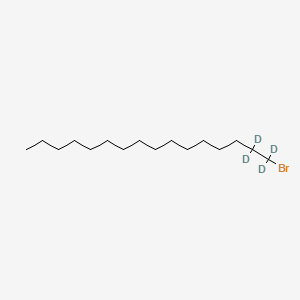
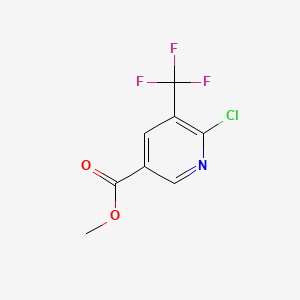
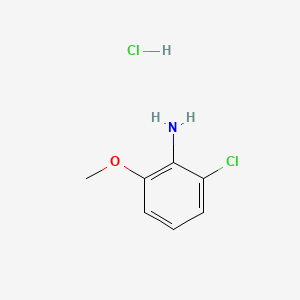
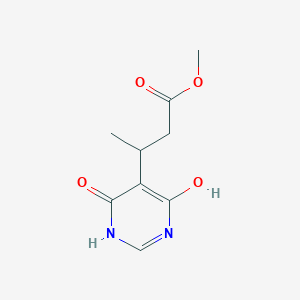
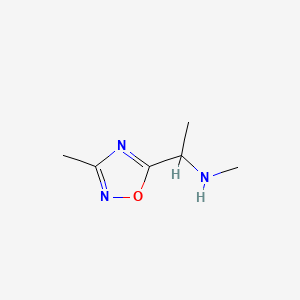

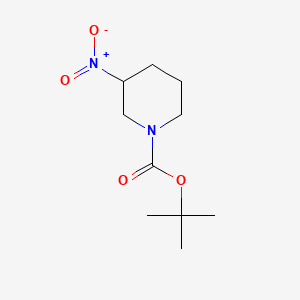

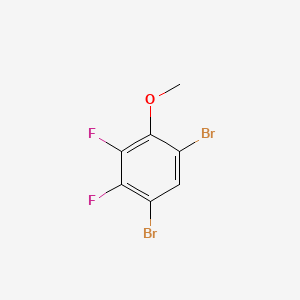
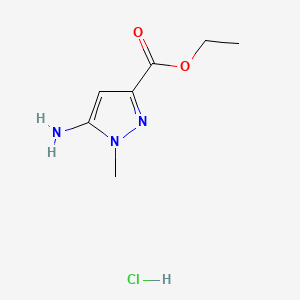
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)